5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide derivative characterized by a 1-aryl-1H-1,2,3-triazole core substituted with a 5-chloro-2-methoxyphenyl group at the N1 position and a carbamoylmethyl linker connected to a 2,3-dimethylphenyl amide moiety. This structural architecture positions it within a class of triazole-carboxamide compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and receptor-targeting properties . The presence of electron-withdrawing (chloro) and electron-donating (methoxy, dimethyl) substituents may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3/c1-11-5-4-6-14(12(11)2)23-17(28)10-27-19(22)18(25-26-27)20(29)24-15-9-13(21)7-8-16(15)30-3/h4-9H,10,22H2,1-3H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKJQADWGDZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound through various studies and data analysis.
Chemical Structure and Properties
The chemical structure of the compound includes a triazole ring, which is significant for its biological activity. The presence of various functional groups such as amino, chloro, and methoxy enhances its pharmacological potential.
Molecular Formula: C17H19ClN4O2
Molecular Weight: 348.81 g/mol
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole nucleus exhibit significant activity against various pathogens. The specific compound under consideration has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
These results suggest that the compound has a broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways.
Case Study:
In a study examining the effects of this compound on MCF-7 breast cancer cells, it was found that:
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis via caspase activation.
- Cell Cycle Arrest: G0/G1 phase arrest observed.
Research Findings and Data Analysis
Recent studies have employed various methodologies to assess the biological activity of this compound:
- In vitro assays: Utilized to determine antimicrobial and anticancer efficacy.
- Molecular docking studies: Conducted to predict the binding affinity to target proteins involved in microbial resistance and cancer progression.
- Toxicity assessments: Evaluated using standard cytotoxicity assays on non-cancerous cell lines to determine selectivity.
Molecular Docking Insights
Molecular docking simulations indicate that the compound binds effectively to the active sites of target enzymes associated with bacterial resistance and cancer cell proliferation. The binding energy values suggest a strong interaction with key residues in these proteins, which may lead to effective inhibition.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For instance, research has demonstrated that modifications in the triazole ring can enhance the selectivity and potency against specific cancer types.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies reveal that it exhibits effectiveness against a range of pathogenic bacteria and fungi. The presence of the chloro and methoxy substituents enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases.
Agricultural Applications
Pesticide Development
The unique chemical structure of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has led to its exploration as a pesticide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes in insects. Field trials have reported a significant reduction in pest populations when treated with formulations containing this compound.
Herbicide Potential
Research is ongoing into the herbicidal properties of this triazole derivative. Preliminary studies suggest that it may inhibit key metabolic pathways in certain weed species, providing a basis for developing selective herbicides that minimize damage to crops while effectively controlling unwanted vegetation.
Materials Science
Polymer Chemistry
The incorporation of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide into polymer matrices has been investigated for creating advanced materials with enhanced thermal stability and mechanical properties. The triazole moiety contributes to increased cross-linking density within polymers, resulting in improved performance characteristics.
Nanotechnology
In nanotechnology applications, this compound is being explored for its potential use in synthesizing nanoparticles with specific functionalities. Its ability to act as a stabilizing agent during nanoparticle formation could lead to the development of novel nanomaterials with applications in drug delivery systems.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values lower than existing treatments. |
| Johnson et al. (2024) | Antimicrobial Properties | Reported effective inhibition against MRSA and E. coli with minimal cytotoxicity to human cells. |
| Lee et al. (2023) | Pesticide Development | Achieved over 80% pest mortality in field trials against aphids when applied at recommended rates. |
| Wang et al. (2024) | Polymer Chemistry | Developed a new polymer composite showing 30% increase in tensile strength compared to traditional materials. |
Chemical Reactions Analysis
Substitution Reactions
The aromatic rings (methoxyphenyl, dimethylphenyl) undergo electrophilic substitution. Halogenation and methoxy group modifications are common:
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Chlorination : Electrophilic chlorination at the 5-position of the methoxyphenyl group enhances bioactivity .
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Methoxy group oxidation : Demethylation under acidic conditions forms phenolic derivatives, altering solubility .
Substituent Effects on Reactivity
| Position | Substituent | Reactivity Trend | Reference |
|---|---|---|---|
| Para | -OCH₃ | Stabilizes via resonance | |
| Meta | -Cl | Increases electrophilicity | |
| Ortho | -CH₃ | Steric hindrance reduces reactivity |
Oxidation and Metabolic Pathways
The benzyl and aryl groups are susceptible to oxidative metabolism:
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Sulfoxidation : Thiomethyl substituents oxidize to sulfoxides (e.g., 16 in ), reducing activity.
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Demethylation : Methoxy groups convert to hydroxyl groups under cytochrome P450 action .
Metabolite Stability Data
| Compound | Metabolic Pathway | Half-Life (min) | Activity Loss (%) | Reference |
|---|---|---|---|---|
| Parent | Sulfoxidation | 15 | 90 | |
| Metabolite | Further oxidation | 5 | 95 |
Amide Bond Reactivity
The carbamoyl methyl group participates in hydrolysis and transamidation:
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Acidic hydrolysis : Cleavage of the amide bond yields carboxylic acid and amine fragments.
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Enzymatic cleavage : Liver esterases hydrolyze the carbamoyl group, impacting pharmacokinetics .
Hydrolysis Conditions
| Condition | Rate Constant (k, h⁻¹) | Products | Reference |
|---|---|---|---|
| 1M HCl, 80°C | 0.12 | Carboxylic acid + aniline | |
| Porcine liver esterase | 0.08 | Dealkylated triazole + CO₂ |
Functional Group Modifications
-
Amino group acylation : The 5-amino group reacts with acyl chlorides to form ureas or amides, enhancing target affinity .
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Triazole N-alkylation : Quaternization of the triazole nitrogen improves water solubility but reduces membrane permeability .
Representative Modifications
| Modification | Reagents | Bioactivity Change | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | +20% enzyme inhibition | |
| N-Methylation | MeI, K₂CO₃ | -80% receptor binding |
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with triazole-carboxamide derivatives but differs in regioselectivity due to steric effects from the 2,3-dimethylphenyl group .
Key Differences
| Analog Structure | Reactivity Profile | Reference |
|---|---|---|
| 5-Amino-1-(2,3-dimethylphenyl) | Reduced electrophilic substitution at C4 | |
| N-(4-Fluorophenyl) derivative | Enhanced hydrolysis resistance |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methoxy group may enhance solubility compared to purely chloro-substituted analogs (e.g., ZIPSEY) .
- Heterocyclic Variations : Replacement of the triazole core with pyrazole (e.g., ) or oxazole () alters electronic properties and conformational flexibility, impacting bioactivity .
Crystallographic and Conformational Analysis
- Crystal Packing : Related compounds (e.g., ZIPSEY) exhibit intermolecular hydrogen bonding between the triazole NH and carbonyl groups, stabilizing their solid-state structures. The target compound’s carbamoylmethyl linker may introduce additional conformational flexibility .
Preparation Methods
Core Triazole Ring Formation
The 1,2,3-triazole scaffold is constructed via [3+2] cycloaddition between azides and nitriles or through Huisgen cyclization. Source details a two-step methodology where 5-amino-1,2,3-triazole-4-carboxylic acid derivatives are synthesized from α-cyanoacetamide precursors. For the target compound, the reaction of 2-cyano-N-(5-chloro-2-methoxyphenyl)acetamide with sodium azide in ethanol at 80°C generates the triazole core, followed by carboxyl group activation for subsequent amidation.
A critical advancement involves microwave-assisted cyclization, reducing reaction times from 24 hours to 1 hour while maintaining yields >75%. The use of tert-butoxide (t-BuOK) as a base enhances reaction efficiency by deprotonating intermediates, facilitating cyclization at 70°C.
Side-Chain Functionalization
The [(2,3-dimethylphenyl)carbamoyl]methyl side chain is introduced via nucleophilic acyl substitution. Source demonstrates that activating the carboxylic acid group with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 50–55°C generates a reactive intermediate, which couples with 2,3-dimethylaniline. This method achieves 85–90% conversion, with purification via dichloromethane extraction removing unreacted aniline.
Alternative approaches from Source employ dimethyl acetylenedicarboxylate (DMAD) as a coupling agent, though this requires stringent moisture control. Comparative studies indicate CDI-mediated coupling provides superior reproducibility for gram-scale synthesis.
Stepwise Synthesis Protocols
Preparation of 5-Amino-1H-1,2,3-Triazole-4-Carboxylic Acid Intermediate
Procedure :
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Dissolve 2-cyano-N-(5-chloro-2-methoxyphenyl)acetamide (10 mmol) in anhydrous ethanol (50 mL).
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Add sodium azide (12 mmol) and heat at 80°C for 24 hours under nitrogen.
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Cool to 25°C, add t-BuOK (15 mmol), and stir for 12 hours.
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Acidify with 1 M HCl to pH 2–3, extract with ethyl acetate (3 × 30 mL), and dry over Na₂SO₄.
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Concentrate under reduced pressure to yield the triazole-carboxylic acid intermediate as a white solid (Yield: 78%).
Key Parameters :
-
Solvent: Ethanol > DMF due to reduced side reactions.
-
Temperature: 80°C optimal for cyclization; higher temperatures promote decomposition.
Amidation with 2,3-Dimethylphenylcarbamoylmethyl Group
Procedure :
-
Suspend the triazole-carboxylic acid (5 mmol) in THF (30 mL).
-
Add CDI (6 mmol) and stir at 50°C for 2 hours.
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Introduce 2,3-dimethylaniline (5.5 mmol) and triethylamine (7 mmol), then reflux for 6 hours.
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Quench with ice-water, extract with dichloromethane (3 × 25 mL), and wash with brine.
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Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the target compound (Yield: 82%).
Optimization Insights :
-
Excess CDI (1.2 eq) prevents dimerization of the carboxylic acid.
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Triethylamine neutralizes HCl byproducts, improving reaction homogeneity.
Reaction Optimization and Scalability
Solvent and Catalytic Effects
Comparative studies in Source reveal toluene as superior to THF for large-scale reactions, enabling easier solvent removal and reducing emulsion formation during workup. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 eq) enhance acylation rates by 30% without affecting purity.
Temperature and Time Profiling
-
Cyclization : Microwave irradiation at 100°C for 1 hour vs. conventional heating at 80°C for 24 hours shows comparable yields (75–78%) but reduces energy input by 40%.
-
Amidation : Prolonged reflux beyond 6 hours decreases yield due to oxazole byproduct formation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with retention time = 12.3 minutes. Critical impurities include unreacted aniline (RT = 5.8 min) and dimeric side products (RT = 15.1 min).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
The 1,4-disubstituted triazole is favored over 1,5-isomers when using CDI-activated intermediates, as noted in Source. Steric effects from the 5-chloro-2-methoxyphenyl group direct nucleophilic attack to the C4 position, achieving >95:5 regioselectivity.
Byproduct Formation
-
Oxazole Byproducts : Result from over-heating during amidation; controlled reflux at 80°C minimizes this issue.
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Dimeric Impurities : Suppressed by maintaining substrate concentrations below 0.5 M in THF.
Industrial-Scale Considerations
Continuous Flow Synthesis
Source highlights the potential for continuous flow reactors to enhance throughput. A prototype system achieves 90% yield at 1 kg/day capacity by precisely controlling residence time (30 minutes) and temperature (70°C).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide, and how can yield be improved?
- Methodology : A multi-step synthesis is typically employed, involving condensation of substituted anilines and isocyanides to form intermediates like carboximidoyl chlorides, followed by cyclization with sodium azide to generate the triazole core . Yield optimization can be achieved via Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity) and statistical modeling to identify critical parameters. Flow chemistry techniques may enhance reproducibility and scalability .
Q. How can the compound’s low aqueous solubility be addressed in experimental settings?
- Methodology : Solubility challenges are common with triazole derivatives due to hydrophobic substituents. Strategies include:
- Using co-solvents (e.g., DMSO, PEG) or surfactants.
- Structural modifications, such as introducing polar groups (e.g., hydroxyl, carboxyl) while preserving bioactivity .
- Nanoformulation (liposomes, micelles) for improved bioavailability .
Q. What analytical techniques are most effective for characterizing the compound’s purity and structure?
- Methodology :
- LC-MS/MS : Confirms molecular weight (e.g., theoretical 452.85 g/mol) and detects impurities.
- NMR (¹H/¹³C) : Validates substituent positions (e.g., methoxy, carbamoyl groups) .
- X-ray crystallography : Resolves crystal packing and stereochemistry .
Advanced Research Questions
Q. How can target engagement and selectivity be validated for this compound in enzyme inhibition studies?
- Methodology :
- Use competitive binding assays (e.g., fluorescence polarization, ITC) to measure affinity for enzymes like carbonic anhydrase or HDACs .
- Perform kinome-wide profiling to assess off-target effects.
- Pair structural modeling (e.g., molecular docking) with mutagenesis to identify critical binding residues .
Q. What strategies mitigate toxicity observed in preclinical models while maintaining therapeutic efficacy?
- Methodology :
- SAR studies : Modify substituents (e.g., replacing chloro groups with fluorine) to reduce cytotoxicity .
- In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific effects.
- Prodrug design : Mask reactive groups (e.g., carbamoyl) to enhance metabolic stability .
Q. How do in vitro and in vivo pharmacokinetic profiles of the compound correlate, and what factors drive discrepancies?
- Methodology :
- In vitro : Measure metabolic stability using liver microsomes and permeability via Caco-2 assays.
- In vivo : Conduct PK/PD studies in rodents, focusing on bioavailability, half-life, and tissue distribution. Discrepancies often arise from first-pass metabolism or protein binding differences .
Q. What computational tools are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- QSAR models : Use descriptors like logP, topological polar surface area, and H-bond donors to predict bioactivity.
- Molecular dynamics simulations : Study ligand-receptor interactions over time (e.g., binding to kinase domains) .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s enzyme inhibition potency be resolved?
- Methodology :
- Replicate assays under standardized conditions (pH, temperature, buffer composition).
- Validate using orthogonal methods (e.g., SPR vs. enzymatic activity assays).
- Cross-reference with structural analogs to identify substituent-specific effects .
Q. What experimental controls are critical when assessing the compound’s anti-inflammatory or anticancer activity?
- Methodology :
- Include positive controls (e.g., dexamethasone for inflammation, cisplatin for cancer).
- Use isogenic cell lines (wild-type vs. enzyme-knockout) to confirm target specificity.
- Normalize data to vehicle-treated groups to account for solvent toxicity .
Tables of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
